Product packaging for 3-(4'-Methoxyphenyl)-4-methylpyrazole(Cat. No.:)

3-(4'-Methoxyphenyl)-4-methylpyrazole

Cat. No.: B8653656
M. Wt: 188.23 g/mol
InChI Key: GXSKHPQAIYDTOP-UHFFFAOYSA-N
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Description

Current Research Landscape and Emerging Trends for 3-(4'-Methoxyphenyl)-4-methylpyrazole

cannot be adequately fulfilled. Specifically, no significant information could be located regarding the historical synthesis, key discoveries, or a dedicated current research landscape for this particular compound.

Research is available for structurally related compounds, such as other isomers or pyrazoles with methoxyphenyl and methyl substitutions at different positions. For instance, studies on compounds like 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde and 3-(4-Methoxyphenyl)-1-methylpyrazole-5-carboxylic acid have been published, exploring their synthesis and potential biological activities, such as anti-inflammatory properties. mdpi.comnih.gov However, extrapolating this information to the specific isomer requested would violate the strict instructions to focus solely on "this compound" and could lead to scientific inaccuracies.

General synthetic methods for pyrazoles, such as the Knorr pyrazole (B372694) synthesis, are well-documented and could theoretically be applied to the synthesis of this compound. nih.gov However, without specific literature, any discussion of its synthesis, history, and research trends would be speculative and not based on established scientific findings for this exact molecule.

Therefore, to maintain scientific accuracy and adhere to the user's explicit instructions, the requested article cannot be generated at this time. Further research dedicated specifically to this compound would be required to provide the detailed information necessary for the outlined article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B8653656 3-(4'-Methoxyphenyl)-4-methylpyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4-methyl-1H-pyrazole

InChI

InChI=1S/C11H12N2O/c1-8-7-12-13-11(8)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)

InChI Key

GXSKHPQAIYDTOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Nomenclature and Structural Representation of 3 4 Methoxyphenyl 4 Methylpyrazole

Systematic Nomenclature Conventions for Pyrazole (B372694) Derivatives

The systematic naming of pyrazole derivatives follows the principles established by the International Union of Pure and Applied Chemistry (IUPAC). The core of the molecule is the five-membered heterocyclic pyrazole ring, containing two adjacent nitrogen atoms. Numbering of the ring atoms commences at one of the nitrogen atoms and proceeds in a manner that gives the substituents the lowest possible locants.

For the compound , the pyrazole ring is substituted at positions 3 and 4. The substituent at position 3 is a 4-methoxyphenyl (B3050149) group, and at position 4 is a methyl group. The prime symbol (') in "4'-Methoxyphenyl" is used to differentiate the positions on the phenyl ring from those on the pyrazole ring. Therefore, the unambiguous IUPAC name for this compound is 3-(4-methoxyphenyl)-4-methyl-1H-pyrazole . matrix-fine-chemicals.com The "1H" designation specifies that the nitrogen at position 1 bears a hydrogen atom, which is crucial for defining the tautomeric form.

Detailed Molecular Architecture and Stereochemical Considerations for 3-(4'-Methoxyphenyl)-4-methylpyrazole

The pyrazole ring itself is aromatic and therefore largely planar. The bond lengths and angles within the pyrazole ring are influenced by the nature of the substituents. In related pyrazole structures, the bond lengths within the pyrazole ring show partial double bond character. researchgate.net The C-C and C-N bond lengths are intermediate between those of single and double bonds.

The dihedral angle between the plane of the pyrazole ring and the phenyl ring of the methoxyphenyl group is a key feature of the molecule's three-dimensional structure. In similar 3-aryl-pyrazole derivatives, this dihedral angle can vary depending on the steric hindrance and electronic interactions between the rings. For instance, in 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole derivatives, the dihedral angles observed can be significant. mdpi.com

Stereochemical Considerations: The compound this compound does not possess any chiral centers in its core structure. Therefore, it does not exhibit enantiomerism. However, the rotation around the single bond connecting the pyrazole and the phenyl rings can lead to different rotational isomers or conformers.

Conformational Analysis and Tautomerism of this compound

Conformational Analysis: The conformational flexibility of this compound primarily arises from the rotation around the C3-C(phenyl) single bond and the C(phenyl)-O(methoxy) bond. The rotation of the methoxyphenyl group relative to the pyrazole ring will be governed by a potential energy surface with minima corresponding to the most stable conformations. These stable conformations will seek to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring. The methoxy (B1213986) group on the phenyl ring can also exhibit different orientations (e.g., coplanar or perpendicular to the phenyl ring), which would be influenced by electronic effects and crystal packing forces in the solid state. mdpi.com

Tautomerism: Prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles. nih.govfu-berlin.de For this compound, two principal tautomeric forms can exist in equilibrium:

3-(4-methoxyphenyl)-4-methyl-1H-pyrazole: The hydrogen atom is on the nitrogen at position 1.

5-(4-methoxyphenyl)-4-methyl-1H-pyrazole: The hydrogen atom is on the nitrogen at position 2 (which becomes position 1 upon renumbering).

Synthetic Methodologies for 3 4 Methoxyphenyl 4 Methylpyrazole and Its Analogs

Retrosynthetic Strategies for the 3-(4'-Methoxyphenyl)-4-methylpyrazole Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures without assumptions about the starting materials. ias.ac.inicj-e.org This process involves the imaginary breaking of bonds, known as disconnections, which correspond to the reverse of known chemical reactions. ias.ac.inscitepress.orgamazonaws.com

For the this compound core, two primary retrosynthetic disconnections are most logical.

Strategy 1: 1,3-Dicarbonyl Condensation Route

The most common and direct approach involves disconnecting the two C-N bonds formed during the cyclization step. This is the reverse of the classical Knorr pyrazole (B372694) synthesis. nih.gov The disconnection of the N1-C5 and N2-C3 bonds leads to two key synthons: a hydrazine (B178648) equivalent and a 1,3-dicarbonyl equivalent. This translates to two potential sets of real-world precursors:

Path A: Hydrazine and 1-(4-methoxyphenyl)-2-methylbutane-1,3-dione.

Path B: 4-Methoxyphenylhydrazine and 2-methylbutane-1,3-dione (acetylacetone).

This strategy is highly convergent and relies on the well-established reaction between hydrazines and β-dicarbonyl compounds.

Strategy 2: Cycloaddition Route

An alternative disconnection strategy considers the pyrazole ring as a product of a [3+2] cycloaddition reaction. rsc.orgnih.gov This involves breaking one C-C bond and one N-N bond of the heterocyclic ring. Disconnecting the C4-C5 and N1-N2 bonds suggests a 1,3-dipole and a dipolarophile as precursors. For the target molecule, this could involve:

A diazo compound (as the three-atom component) such as 1-diazo-1-(4-methoxyphenyl)ethane.

An alkyne (as the two-atom component) such as propyne.

This approach offers a different set of starting materials and can provide access to specific regioisomers that may be difficult to obtain through condensation methods. rsc.org

Classical Cyclization Approaches in the Synthesis of this compound

Classical methods for pyrazole synthesis have been refined over more than a century and remain fundamental in heterocyclic chemistry due to their reliability and broad applicability.

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is the most widely used method for pyrazole synthesis, first reported by Ludwig Knorr in 1883. mdpi.com This reaction is typically performed in polar protic solvents like alcohols, often with acid catalysis, to facilitate the dehydration and cyclization steps. thieme.com

The key challenge in synthesizing unsymmetrically substituted pyrazoles like this compound lies in controlling the regioselectivity. mdpi.comnih.gov When an unsymmetrical 1,3-diketone reacts with hydrazine, or a symmetrical diketone reacts with a substituted hydrazine, a mixture of two regioisomers can be formed. nih.gov The outcome is influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions. nih.gov For instance, the reaction of an aryl-alkyl β-diketone with hydrazine typically yields the 3-aryl-5-alkylpyrazole as the major product. nih.gov

The general mechanism involves the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring.

Precursor 1Precursor 2Catalyst/SolventProduct(s)YieldRef
1-Aryl-1,3-diketoneHydrazine Hydrate (B1144303)LiClO₄ / Solvent-free3-Aryl-5-methylpyrazoleGood mdpi.com
AcetylacetoneArylhydrazineAcetic Acid / Ethanol1-Aryl-3,5-dimethylpyrazoleHigh thieme.com
1,3-DiketonesSulfonyl HydrazidesI₂ / DMSOSulfonated Pyrazoles- mdpi.com
EnaminodiketonesMethylhydrazineToluene4-Aroyl-3-aryl-1-methylpyrazole16% clockss.org
EnaminodiketonesMethylhydrazineEthanol4-Aroyl-5-aryl-1-methylpyrazole63% clockss.org

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is another powerful classical method for constructing the pyrazole ring. rsc.org This reaction involves the combination of a 1,3-dipole with a dipolarophile.

A common approach utilizes diazo compounds as the 1,3-dipole and alkynes as the dipolarophile. rsc.org The reaction often proceeds by heating the components together, sometimes without a catalyst, making it a green chemistry method. rsc.org For the synthesis of this compound, this could involve the reaction of a (4-methoxyphenyl)diazomethane derivative with methylacetylene. The regioselectivity of the addition is a critical consideration.

Another variant employs nitrile imines, generated in situ from hydrazonoyl halides, which react with alkynes or alkyne surrogates to form tetrasubstituted pyrazoles regioselectively. nih.gov This method allows for the construction of highly substituted pyrazole systems.

1,3-DipoleDipolarophileConditionsProduct TypeYieldRef
Diazo CompoundsAlkynesHeating, Solvent-freeSubstituted PyrazolesHigh rsc.org
Nitrile IminesBromoalkeneTriethylamine1,3,4,5-Tetrasubstituted PyrazolesGood nih.gov
TosylhydrazonesNitroalkenesBase3,4-Diaryl-1H-pyrazoles- rsc.org
Difluoroacetohydrazonoyl BromidesYnones, AlkynoatesMild ConditionsDifluoromethyl-substituted PyrazolesGood-Excellent acs.org

Modern and Sustainable Synthetic Routes to this compound

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These include catalytic reactions and the use of alternative energy sources.

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including heterocycles like pyrazoles. nih.gov Palladium, copper, and iron catalysts are frequently employed.

Palladium-catalyzed reactions are particularly versatile. organic-chemistry.org For instance, a palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones provides an alternative route to polysubstituted pyrazoles. organic-chemistry.orgdntb.gov.ua Another approach involves the C-N cross-coupling of a pre-existing pyrazole ring with an aryl halide or triflate, such as 4-methoxyphenyl (B3050149) triflate, to install the desired aryl group at the N1 position. acs.org

Copper-catalyzed reactions, such as the coupling of arylboronic acids with protected diimides to form hydrazine precursors in situ, offer a one-pot method for pyrazole synthesis when combined with a 1,3-dicarbonyl compound. beilstein-journals.org This circumvents the need to handle potentially unstable hydrazine starting materials directly.

Catalyst SystemReactantsReaction TypeProductYieldRef
Pd(OAc)₂ / CsF / K₂S₂O₈2H-Azirines, HydrazonesRing-OpeningPolysubstituted Pyrazoles75% organic-chemistry.org
Pd(dba)₂ / tBuBrettPhosAryl Triflates, PyrazolesC-N CouplingN-ArylpyrazolesHigh acs.org
Pd(PPh₃)₄ / BipyridinePyrazoles, VinylcyclopropanesN-Allylic AlkylationN-Alkyl Pyrazoles≤99% acs.org
Copper CatalystArylboronic Acids, Protected Diimide, 1,3-DicarbonylOne-pot, Three-componentN-Arylpyrazoles- beilstein-journals.org
Iron CatalystDiarylhydrazones, Vicinal DiolsRegioselective Synthesis1,3,5-Substituted Pyrazoles- organic-chemistry.org

The use of alternative energy sources like microwave irradiation and ultrasound has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often cleaner reactions. rsc.orgrsc.org

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. rsc.org This rapid, internal heating can accelerate reactions that are sluggish under conventional reflux conditions. rsc.org The synthesis of pyrazoles via the condensation of 1,3-dicarbonyls and hydrazines, as well as multicomponent reactions to build complex pyrazole-fused systems, have been successfully adapted to microwave conditions. nih.govsunway.edu.mynih.gov

Ultrasound-assisted synthesis employs high-frequency sound waves to induce acoustic cavitation in the reaction medium, creating localized hot spots with extreme temperatures and pressures. nih.govresearchgate.net This enhances mass transfer and accelerates chemical reactions. researchgate.net The synthesis of pyrazoline and pyrazole derivatives from chalcones and hydrazines has been shown to be highly efficient under ultrasonic irradiation, often proceeding in minutes with high yields and simple work-up procedures. nih.govresearchgate.net

Energy SourceReaction TypeReactantsTimeYieldRef
MicrowaveThree-component5-Aminopyrazole-4-carboxylates, Orthoformate, Amines55 min27-83% nih.govsunway.edu.my
MicrowaveEpoxide Ring OpeningPyrazole, Phenyl Glycidyl Ether1 min73% nih.gov
UltrasoundCondensation/CyclizationChalcones, Hydrazines2-20 min65-80% researchgate.net
UltrasoundOne-pot, Three-componentAldehydes, Hydrazine, Ethyl Acetoacetate30 min- researchgate.net
ConventionalThree-component5-Aminopyrazole-4-carboxylates, Orthoformate, Amines-Lower nih.gov

Solvent-Free and Aqueous Medium Methodologies

The development of synthetic protocols for pyrazole derivatives under solvent-free or in aqueous media aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis. While specific literature detailing the solvent-free or aqueous synthesis of this compound is not abundant, general methodologies for pyrazole synthesis under these conditions can be extrapolated.

One common and environmentally benign approach to pyrazole synthesis is the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives. Under solvent-free conditions, this reaction can be facilitated by microwave irradiation, often in the presence of a solid support or a catalyst. For the synthesis of this compound, a plausible solvent-free approach would involve the reaction of a 1-(4-methoxyphenyl)-2-methylbutane-1,3-dione with hydrazine hydrate. The reaction mixture, potentially with a catalytic amount of an acid like acetic acid or a solid acid catalyst, would be subjected to microwave irradiation. This method often leads to high yields and short reaction times.

Aqueous medium synthesis of pyrazoles has also been successfully demonstrated. These reactions can be promoted by the use of surfactants to overcome the poor water solubility of organic reactants, creating micelles that act as microreactors. Alternatively, the use of water-soluble catalysts or reactants can facilitate the reaction in an aqueous environment. The synthesis of pyrazoles in water at elevated temperatures, sometimes under superheated conditions in a sealed vessel, has been reported to be effective.

A study by Srivastava et al. demonstrated an environmentally friendly approach for the synthesis of highly functionalized pyrazole derivatives using an ionic liquid as a catalyst in water, promoted by grinding. nih.gov This method highlights the potential for aqueous-based, catalyst-driven synthesis of pyrazole compounds.

Method Reactants Conditions Advantages
Microwave-assisted solvent-free synthesis1-(4-methoxyphenyl)-2-methylbutane-1,3-dione, Hydrazine hydrateMicrowave irradiation, optional catalystRapid reaction times, high yields, reduced waste
Aqueous synthesis with surfactant1-(4-methoxyphenyl)-2-methylbutane-1,3-dione, Hydrazine hydrateWater, surfactant, heatingUse of a green solvent, potential for catalyst recycling
Grinding-induced aqueous synthesisSubstituted chalcones, Hydrazine derivativesWater, ionic liquid catalyst, grindingEnvironmentally friendly, simple work-up

Flow Chemistry Applications in this compound Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as improved safety, scalability, and process control. mdpi.com While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the synthesis of pyrazole cores using this technology is well-established and can be adapted for the target molecule.

A common strategy for pyrazole synthesis in flow involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. In a typical setup, streams of the reactants are continuously pumped and mixed in a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction conditions to maximize yield and minimize by-product formation.

For the synthesis of this compound, a solution of 1-(4-methoxyphenyl)-2-methylbutane-1,3-dione in a suitable solvent and a solution of hydrazine hydrate would be introduced into separate channels of a microreactor. These streams would converge and pass through a heated reaction coil to facilitate the cyclocondensation reaction. The product stream would then be collected, and the desired compound isolated after appropriate work-up.

The use of solid-supported catalysts or reagents in packed-bed reactors is another advancement in flow synthesis. This approach simplifies purification as the catalyst is retained within the reactor. For pyrazole synthesis, a solid-supported acid or base catalyst could be employed to promote the cyclization reaction.

A review on the role of flow chemistry in the synthesis of pyrazoles highlights various successful approaches, including the 1,3-dipolar cycloaddition of diazo compounds with alkynes and the condensation of hydrazines with dicarbonyl compounds, all performed under continuous flow conditions. mdpi.com These established methods provide a strong foundation for the development of a flow synthesis process for this compound.

Flow Chemistry Approach Key Features Potential Benefits for Synthesis
Microreactor SynthesisPrecise control of reaction parametersHigh yields, improved safety, easy scalability
Packed-Bed ReactorUse of solid-supported catalysts/reagentsSimplified purification, catalyst reusability
Multi-step Flow SynthesisIntegration of multiple reaction stepsIncreased efficiency, reduced handling of intermediates

Regioselective Functionalization and Derivatization Strategies for this compound Core

Substituent Effects on Pyrazole Ring Functionalization

The functionalization of the pyrazole ring is significantly influenced by the electronic nature of the existing substituents. In this compound, the pyrazole ring is substituted with an electron-donating methoxyphenyl group at the 3-position and a methyl group at the 4-position.

The C5 position of the pyrazole ring is generally the most susceptible to electrophilic attack. The electron-donating nature of the methoxyphenyl group at C3 and the methyl group at C4 would further activate the C5 position towards electrophiles. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur preferentially at the C5 position.

Conversely, the N1 and N2 positions of the pyrazole ring can be functionalized through reactions with electrophiles, such as alkyl halides or acyl chlorides, typically under basic conditions. The regioselectivity of N-alkylation can be influenced by the steric hindrance of the substituents at the C3 and C5 positions. Given the presence of the bulky 4-methoxyphenyl group at C3, alkylation might preferentially occur at the less sterically hindered N1 position.

The presence of the methyl group at the C4 position blocks this site from electrophilic substitution, directing functionalization to the C5 position. The electronic effects of the substituents play a crucial role in determining the reactivity and regioselectivity of these functionalization reactions.

Modification of the Phenyl Moiety and Methoxy (B1213986) Group

The 4'-methoxyphenyl group of this compound offers several possibilities for further functionalization. The phenyl ring is activated by the electron-donating methoxy group, making it susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, and sulfonation would be expected to occur at the positions ortho to the methoxy group (C3' and C5') due to its ortho-, para-directing nature. The para-position (C4') is already substituted by the pyrazole ring.

The methoxy group itself can be a site for chemical modification. Demethylation to the corresponding phenol (B47542) can be achieved using various reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting phenolic hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a wide range of new functional groups.

These modifications of the phenyl moiety and the methoxy group can be used to synthesize a library of derivatives of this compound with diverse electronic and steric properties, which can be valuable for structure-activity relationship studies in medicinal chemistry.

Modification Site Reaction Type Typical Reagents Expected Product
Phenyl Ring (C3', C5')Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, Br₂/FeBr₃Nitrated or Halogenated Derivatives
Methoxy GroupDemethylationBBr₃, HBr3-(4'-Hydroxyphenyl)-4-methylpyrazole
Phenolic Group (after demethylation)Etherification/EsterificationAlkyl halides, Acyl chloridesEther or Ester Derivatives

Synthesis of Isomeric Forms of this compound

The synthesis of isomeric forms of this compound is a key aspect of exploring the chemical space around this scaffold. The primary isomers of interest would be 5-(4'-methoxyphenyl)-4-methyl-1H-pyrazole and 1-(4'-methoxyphenyl)-4-methyl-1H-pyrazole.

The synthesis of 5-(4'-methoxyphenyl)-4-methyl-1H-pyrazole can be approached through the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with hydrazine. The regioselectivity of this reaction is often dependent on the reaction conditions and the nature of the substituents on the dicarbonyl compound. For instance, the reaction of 1-(4-methoxyphenyl)-2-methylbutane-1,3-dione with hydrazine could potentially yield a mixture of the 3- and 5-substituted pyrazole isomers. Careful control of pH and temperature can often favor the formation of one isomer over the other.

Alternatively, a directed synthesis can be employed. For example, the reaction of a β-keto nitrile, such as 3-cyano-3-(4-methoxyphenyl)butan-2-one, with hydrazine would be expected to regioselectively yield 5-amino-3-(4-methoxyphenyl)-4-methyl-1H-pyrazole, which could then be deaminated to afford the desired 5-(4'-methoxyphenyl)-4-methyl-1H-pyrazole.

The synthesis of 1-(4'-methoxyphenyl)-4-methyl-1H-pyrazole involves the use of a substituted hydrazine, specifically 4-methoxyphenylhydrazine. The reaction of 4-methoxyphenylhydrazine with a suitable three-carbon synthon, such as 2-methylmalondialdehyde or its synthetic equivalent, would lead to the formation of the N-aryl pyrazole isomer. A study describes the synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester from (4-methoxyphenyl)hydrazine (B1593770) hydrochloride and ethyl (ethoxymethylene)cyanoacetate, showcasing a route to an N-aryl pyrazole. prepchem.com

Isomer Synthetic Strategy Key Reactants
5-(4'-Methoxyphenyl)-4-methyl-1H-pyrazoleRegiocontrolled cyclocondensation1-(4-methoxyphenyl)-2-methylbutane-1,3-dione, Hydrazine
1-(4'-Methoxyphenyl)-4-methyl-1H-pyrazoleCyclocondensation with substituted hydrazine2-Methylmalondialdehyde, 4-Methoxyphenylhydrazine

Reaction Mechanisms and Reactivity Studies of 3 4 Methoxyphenyl 4 Methylpyrazole

Electrophilic Aromatic Substitution Reactions on 3-(4'-Methoxyphenyl)-4-methylpyrazole

The pyrazole (B372694) ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). The position of substitution is dictated by the electronic effects of the substituents on the ring. In this compound, the C5 position is the primary site for electrophilic attack. This is because the C4 position is already substituted, and the C5 position is activated by the electron-donating nature of the adjacent nitrogen atom and the methyl group at C4. The 4'-methoxyphenyl group at C3, being an electron-donating group, further enhances the electron density of the pyrazole ring, thereby facilitating electrophilic substitution.

Common electrophilic substitution reactions on pyrazoles include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. scribd.com For this compound, these reactions are expected to proceed regioselectively at the C5 position.

Nitration: Nitration of pyrazoles is typically carried out using a mixture of nitric acid and sulfuric acid. scribd.com The electrophile, the nitronium ion (NO2+), attacks the C5 position of this compound to yield 3-(4'-Methoxyphenyl)-4-methyl-5-nitropyrazole.

Halogenation: Halogenation with bromine or chlorine in a suitable solvent readily occurs at the C5 position to afford the corresponding 5-halo-3-(4'-methoxyphenyl)-4-methylpyrazole. The high nucleophilicity of the C4 position in pyrazoles, in general, makes direct halogenation a facile process. encyclopedia.pub

Sulfonation: Sulfonation can be achieved using fuming sulfuric acid, leading to the formation of 3-(4'-Methoxyphenyl)-4-methyl-1H-pyrazole-5-sulfonic acid. scribd.com

Friedel-Crafts Acylation: Under Friedel-Crafts conditions, using an acyl chloride and a Lewis acid catalyst like aluminum chloride, acylation is expected to occur at the C5 position, yielding a 5-acyl-3-(4'-methoxyphenyl)-4-methylpyrazole derivative. wikipedia.org Due to the electron-withdrawing nature of the resulting carbonyl group, multiple acylations are generally avoided. wikipedia.org

The general mechanism for these electrophilic substitution reactions involves the initial attack of the electrophile on the electron-rich C5 position, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation re-establishes the aromaticity of the pyrazole ring. wikipedia.org

Reaction Reagents Major Product
Nitration HNO₃ / H₂SO₄ 3-(4'-Methoxyphenyl)-4-methyl-5-nitropyrazole
Bromination Br₂ / Solvent 5-Bromo-3-(4'-methoxyphenyl)-4-methylpyrazole
Sulfonation Fuming H₂SO₄ 3-(4'-Methoxyphenyl)-4-methyl-1H-pyrazole-5-sulfonic acid
Acylation RCOCl / AlCl₃ 5-Acyl-3-(4'-methoxyphenyl)-4-methylpyrazole

Nucleophilic Attack and Ring Transformations of the Pyrazole Nucleus

The pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups or activation via N-substitution can render the ring susceptible to nucleophilic substitution. For instance, N-nitropyrazoles have been shown to undergo nucleophilic substitution reactions. acs.org In the case of this compound, direct nucleophilic attack on the unsubstituted carbon (C5) is unlikely under normal conditions.

However, in the presence of a very strong base, deprotonation at C5 could potentially occur, generating a carbanion that could then react with electrophiles. More commonly, ring transformations of pyrazoles occur under specific conditions, often involving nucleophilic attack as a key step. For example, some pyrimidine (B1678525) derivatives can be converted into pyrazoles through reaction with hydrazine (B178648), which involves nucleophilic attack and ring contraction. researchgate.net While specific studies on this compound are limited, theoretical studies on the ring-opening of related pyrazabole (B96842) structures by nitrogen nucleophiles suggest that the pyrazole ring can be cleaved under certain conditions. scholaris.cabohrium.com

Oxidation-Reduction Chemistry of this compound

Oxidation: The pyrazole ring is relatively stable to oxidation, but the side chains can be oxidized. pharmaguideline.com For this compound, the methyl group at the C4 position could potentially be oxidized to a formyl or carboxyl group under strong oxidizing conditions. The methoxy (B1213986) group on the phenyl ring is also susceptible to oxidation. Electrochemical oxidation of pyrazole derivatives has been shown to be a viable method for their functionalization. mdpi.com For instance, electrooxidation can be used for C-H thiocyanation of pyrazole derivatives. mdpi.com

Reduction: The pyrazole ring is generally resistant to catalytic and chemical reduction. pharmaguideline.com However, pyrazole derivatives with reducible functional groups can be selectively reduced. For example, esters of pyrazole-3,4-dicarboxylic acid have been reduced to the corresponding alcohols. rsc.org In this compound, if a nitro group were introduced at the C5 position through electrophilic substitution, it could be readily reduced to an amino group using standard reducing agents like Sn/HCl or catalytic hydrogenation.

Transformation Reagents/Conditions Potential Product(s)
Side-chain Oxidation Strong oxidizing agent (e.g., KMnO₄) 3-(4'-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Reduction of a Nitro Group Sn/HCl or H₂/Pd 5-Amino-3-(4'-methoxyphenyl)-4-methylpyrazole

Photochemical and Thermal Transformations of this compound

Photochemical Transformations: Pyrazoles are known to undergo photochemical rearrangements. A common photochemical transformation is the isomerization of pyrazoles to imidazoles. nih.gov Theoretical studies suggest that this transposition can proceed through various pathways, including a conical intersection mechanism. nih.govacs.org While a study on a complex terarylene containing a 3-(4-methoxyphenyl)pyrazole moiety did not observe photoreactivity of the pyrazole ring itself, this was attributed to the presence of other photosensitive groups in the molecule. nih.gov It is plausible that UV irradiation of this compound could induce rearrangement to the corresponding imidazole (B134444) derivative.

Thermal Transformations: 3H-pyrazoles have been shown to undergo thermal rearrangements, leading to the formation of 4H-pyrazoles and N-methylpyrazoles through competitive methyl migrations. cdnsciencepub.com While this compound is a 1H-pyrazole and thus expected to be more thermally stable, high temperatures could potentially lead to decomposition or rearrangement, although specific studies on this compound are lacking.

Mechanistic Investigations of Derivatization and Core Modification Reactions

The derivatization of the this compound core can be achieved through various reactions targeting the N-H group, the C5 position, or the functional groups on the substituents.

N-Alkylation/Arylation: The NH group of the pyrazole can be readily alkylated or arylated. Deprotonation with a base generates the pyrazolate anion, which is a potent nucleophile and reacts with alkyl halides or aryl halides (under palladium catalysis) to give N-substituted pyrazoles. nih.govorganic-chemistry.org The regioselectivity of N-substitution can be influenced by steric factors and reaction conditions. nih.gov

Derivatization via C5-Substitution: As discussed in the electrophilic substitution section, the C5 position is a prime site for introducing a variety of functional groups. For example, Vilsmeier-Haack formylation can introduce a formyl group at C5, which can then be used as a handle for further transformations, such as conversion to oximes, hydrazones, or reduction to a hydroxymethyl group. scribd.com

Core Modification: More drastic modifications of the pyrazole core are also possible. For instance, multicomponent reactions have been developed for the synthesis of highly substituted pyrazoles, which could potentially be adapted to modify the this compound scaffold. organic-chemistry.org Mechanistic studies of pyrazole synthesis, such as those involving oxidation-induced N-N coupling of diazatitanacycles, provide insights into the fundamental steps of pyrazole ring formation and could inform strategies for its modification. nih.govresearchgate.netumn.edursc.org

Theoretical and Computational Chemistry of 3 4 Methoxyphenyl 4 Methylpyrazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural properties of 3-(4'-Methoxyphenyl)-4-methylpyrazole. These calculations provide a molecular-level understanding that complements and often predicts experimental findings.

Electronic Structure Elucidation (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic character of this compound is dictated by the arrangement of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For pyrazole (B372694) derivatives, the HOMO is typically distributed over the pyrazole ring and the phenyl substituent, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is also often localized across the ring system, signifying the regions susceptible to nucleophilic attack.

The charge distribution within the molecule, often analyzed using methods like Mulliken population analysis, reveals the partial positive and negative charges on each atom. In this compound, the nitrogen atoms of the pyrazole ring are expected to carry a negative charge due to their higher electronegativity, making them potential sites for protonation. The carbon atoms in the aromatic rings will exhibit varying charges based on the influence of the methoxy (B1213986) and methyl substituents. This charge distribution is fundamental to understanding the molecule's electrostatic potential and its interaction with other polar molecules.

Table 1: Calculated Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO Value
LUMO Value

Note: Specific energy values are highly dependent on the level of theory and basis set used in the calculation. The values presented here are illustrative.

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, Electronic Transitions)

Computational methods can accurately predict various spectroscopic properties of this compound. The theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated to aid in the assignment of experimental spectral bands. These calculations can identify the characteristic stretching and bending modes of the C-H, C=C, C-N, and C-O bonds within the molecule. For instance, the stretching vibration of the C=N bond in the pyrazole ring and the C-O-C stretching of the methoxy group would appear at distinct wavenumbers. nih.govcardiff.ac.uknih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted electronic transitions would likely correspond to π→π* transitions within the aromatic pyrazole and phenyl rings. The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to validate the computational model.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H (Aromatic) Stretching Value
C=N (Pyrazole) Stretching Value
C-O (Methoxy) Asymmetric Stretching Value

Note: These are representative predictions and the actual values depend on the computational method.

Acidity and Basicity Predictions for this compound

The acidity and basicity of this compound can be computationally estimated by calculating the proton affinity and the pKa value. The pyrazole ring contains two nitrogen atoms, one of which (the pyridinic nitrogen) is basic and can be protonated. The acidity is associated with the N-H proton in the tautomeric form of the pyrazole ring, if present, or C-H protons. For 4-methylpyrazole (B1673528), an experimental pKa value of approximately 2.9-3.0 has been reported for the protonated form, indicating it is a weak base. nih.gov Computational studies on substituted pyrazoles can predict how the methoxyphenyl and methyl groups influence the electron density on the nitrogen atoms, thereby affecting the basicity. The electron-donating nature of the methoxy and methyl groups is expected to increase the basicity compared to unsubstituted pyrazole.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, allowing for the exploration of its conformational landscape and the influence of solvent molecules. escholarship.orgresearchgate.netnih.govunipa.itnih.gov By simulating the motion of the molecule over time, the preferred conformations and the energy barriers between them can be determined. For this compound, a key conformational aspect is the rotational freedom around the single bond connecting the pyrazole and methoxyphenyl rings. MD simulations can reveal the most stable dihedral angle and the rotational energy profile.

The explicit inclusion of solvent molecules in MD simulations is crucial for understanding how the solvent affects the structure and dynamics of the solute. nih.gov The interactions between the solute and solvent, such as hydrogen bonding and van der Waals forces, can stabilize certain conformations over others. For a molecule like this compound, polar solvents would be expected to interact with the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group, potentially influencing the orientation of the methoxyphenyl ring relative to the pyrazole ring.

Molecular Docking and Interaction Profiling of this compound with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.netajpp.in In the context of drug discovery, this is often used to predict the binding mode of a small molecule ligand to a protein target. Pyrazole derivatives are known to exhibit a wide range of biological activities, and molecular docking can help to identify potential protein targets for this compound.

Docking studies involve placing the ligand into the binding site of a protein and calculating a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. For this compound, the nitrogen atoms could act as hydrogen bond acceptors, while the aromatic rings could engage in π-π stacking and hydrophobic interactions. Such studies can provide a rational basis for the design of more potent and selective analogs.

Table 3: Illustrative Molecular Docking Results with a Hypothetical Protein Target

Parameter Value
Binding Energy (kcal/mol) Value
Interacting Residues e.g., TYR 123, LEU 45, SER 67

Note: The presented data is hypothetical and for illustrative purposes only.

Reaction Pathway Analysis and Transition State Modeling using Computational Methods

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, intermediates and transition states can be identified, and the activation energies for each step can be calculated. researchgate.net This provides a detailed understanding of the reaction kinetics and thermodynamics.

For the synthesis of pyrazoles, which often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor, computational methods can be used to model the entire reaction pathway. This includes the initial nucleophilic attack, cyclization, and subsequent dehydration steps. By calculating the energies of the transition states, the rate-determining step of the reaction can be identified. Such computational insights are valuable for optimizing reaction conditions to improve yields and selectivity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netej-chem.org These models are pivotal in modern drug discovery and computational chemistry for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular features essential for a desired biological effect or property. researchgate.neteurasianjournals.com For analogs of this compound, QSAR and QSPR studies serve as a powerful tool to explore how variations in their molecular structure influence their biological activities, such as anti-inflammatory, anticancer, or antimicrobial effects. neuroquantology.commsjonline.orgijsdr.org

The fundamental principle of QSAR/QSPR modeling is that the biological activity or property of a chemical is a function of its molecular structure. ej-chem.org The process involves several key steps:

Data Set Selection: A series of structurally related compounds (analogs) with experimentally determined biological activities or properties is compiled. nih.gov This forms the training set for model development and a test set for validation.

Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including steric, electronic, lipophilic, and topological properties. msjonline.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) and Random Forest regression, are employed to create a mathematical equation that links the molecular descriptors (independent variables) to the biological activity (dependent variable). researchgate.netmsjonline.org

Model Validation: The predictive power and robustness of the developed model are rigorously assessed using internal and external validation techniques. researchgate.net

Research Findings in Pyrazole Analogs

While specific QSAR/QSPR studies exclusively on this compound are not extensively documented, a wealth of research on analogous pyrazole derivatives provides significant insights into the structural requirements for various biological activities. These studies highlight the importance of different physicochemical descriptors in determining the compounds' efficacy.

For instance, QSAR analyses performed on pyrazole derivatives as anti-inflammatory agents have demonstrated that 3D descriptors are crucial for exploring the binding requirements to target kinases. neuroquantology.com Similarly, studies on tetrasubstituted pyrazole derivatives as COX-2 inhibitors have successfully developed statistically significant QSAR models using multiple linear regression, correlating physicochemical descriptors with inhibitory activity. msjonline.org The coefficient of determination (r²) for such models often indicates a strong correlation between the selected descriptors and the biological outcome. msjonline.org

In the context of anticancer activity, 2D and 3D-QSAR studies on pyrazolyl-thiazolinone derivatives have been conducted to optimize their pharmacophore. ijsdr.org These models have shown good predictive ability, with r² and cross-validated r² (q²) values indicating robustness. ijsdr.org For various cancer cell lines, QSAR models for pyrazole derivatives have identified key structural features that enhance anti-proliferative potential. nih.gov

Furthermore, QSAR models for pyrazole derivatives have been developed for other therapeutic areas, including analgesic and hypoglycemic activities. researchgate.netoup.com These studies consistently show that a combination of electronic, steric, and hydrophobic parameters plays a significant role in the biological activity of these compounds. oup.comnih.gov

Data on Molecular Descriptors and Model Performance

The development of robust QSAR/QSPR models relies on the selection of appropriate molecular descriptors and rigorous statistical validation. The following tables illustrate the types of descriptors commonly used in studies of pyrazole analogs and the statistical parameters used to evaluate model performance.

Table 1: Common Molecular Descriptors in QSAR/QSPR Studies of Pyrazole Analogs

Descriptor Class Examples Description
Electronic HOMO/LUMO energies, Dipole moment, Atomic charges Describe the electronic distribution and reactivity of the molecule.
Steric Molar refractivity, Molecular volume, Surface area Quantify the size and shape of the molecule, influencing its fit into a receptor site. oup.com
Lipophilic LogP (Partition coefficient), Hydrophobic fields Measure the molecule's hydrophobicity, which affects its transport and distribution. nih.gov
Topological Connectivity indices, Wiener index Describe the atomic connectivity and branching of the molecule.

| 3D Descriptors | CoMFA/CoMSIA fields (Steric, Electrostatic) | Provide a 3D representation of the molecule's interaction fields, crucial for understanding ligand-receptor interactions. nih.govmdpi.com |

This table is interactive. Click on the headers to sort.

Table 2: Statistical Parameters for QSAR Model Validation

Parameter Symbol Description Acceptable Value
Coefficient of Determination Indicates the proportion of variance in the dependent variable that is predictable from the independent variables. msjonline.org > 0.6
Cross-validated Correlation Coefficient q² or Q² A measure of the model's predictive ability, determined through methods like leave-one-out. researchgate.net > 0.5
Predicted r² (External Validation) r²_pred Measures the predictive power of the model on an external test set of compounds. mdpi.com > 0.5
Root Mean Square Error RMSE Represents the standard deviation of the residuals (prediction errors). researchgate.net Lower values are better.

| Standard Error of Estimate | s | Measures the goodness of fit of the regression model. | Lower values are better. |

This table is interactive. Click on the headers to sort.

Structure Activity Relationships Sar and Structure Function Relationships Sfr of 3 4 Methoxyphenyl 4 Methylpyrazole Analogs

Impact of Substituent Variation on Biological Activity (e.g., Enzyme Inhibition, Receptor Binding Affinity)

The biological activity of 3-(4'-methoxyphenyl)-4-methylpyrazole analogs can be significantly modulated by the introduction, removal, or modification of substituents on both the phenyl and pyrazole (B372694) rings. These changes can influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for molecular recognition by biological targets such as enzymes and receptors.

Research into pyrazole-based compounds has demonstrated that even minor structural alterations can lead to substantial differences in biological activity. For instance, in the context of enzyme inhibition, the nature and position of substituents on the phenyl ring can dictate the potency and selectivity of the inhibitor. Studies on analogous pyrazole derivatives as kinase inhibitors have shown that the 4'-methoxy group on the phenyl ring can be a key contributor to binding affinity, potentially forming hydrogen bonds or favorable interactions within the enzyme's active site.

The following table summarizes the observed impact of substituent variations on the biological activity of pyrazole derivatives from various studies, which can be extrapolated to understand the potential SAR of this compound analogs.

Scaffold Position of VariationSubstituent ModificationObserved Impact on Biological ActivityPotential Target Class
Phenyl Ring (para-position)Replacement of methoxy (B1213986) with halogens (e.g., F, Cl)Potent inhibition of E. coli FabH, suggesting importance of electronic and steric factors at this position. nih.govEnzymes (e.g., Synthases)
Pyrazole Ring (N1-position)Introduction of a 2,4-dichlorophenyl groupPotent and selective brain cannabinoid CB1 receptor antagonism. nih.govReceptors (e.g., GPCRs)
Phenyl RingIntroduction of a nitro groupEnhanced binding affinity for the estrogen receptor β (ERβ). nih.govNuclear Receptors
General ScaffoldAddition of a hydroxamic acid moietyBroad-spectrum metalloprotease inhibition due to zinc chelation. nih.govEnzymes (e.g., Metalloproteases)

Role of Stereochemistry and Enantiomeric Purity in Molecular Recognition

While this compound itself is achiral, the introduction of a stereocenter in its analogs can have profound implications for their biological activity. Stereochemistry is a critical determinant in molecular recognition, as biological macromolecules such as enzymes and receptors are chiral environments. Consequently, enantiomers of a chiral drug molecule often exhibit different pharmacological and toxicological profiles.

For analogs of this compound that possess a chiral center, the spatial arrangement of substituents can dictate the molecule's ability to fit into a specific binding site. One enantiomer may bind with high affinity and elicit the desired biological response, while the other may have significantly lower affinity or even bind to a different target, potentially leading to off-target effects.

A study on the stereoisomers of an aryl pyrazole glucocorticoid receptor agonist scaffold revealed that stereochemistry plays a significant role in the anti-inflammatory responses. The si isomer, characterized by an upward hydroxyl group, was found to be considerably more active, producing approximately 70% greater transrepression responses on average compared to its re counterpart. nih.gov This highlights the importance of a specific three-dimensional orientation for optimal interaction with the receptor.

The separation of enantiomers of chiral pyrazole derivatives is, therefore, a crucial step in their development as therapeutic agents. acs.orgchromatographyonline.com The biological evaluation of individual enantiomers is necessary to determine which stereoisomer is responsible for the desired activity and to assess the potential for stereospecific toxicity.

Although specific studies on the enantiomeric purity of this compound analogs are not widely reported in the literature, the principles of stereochemistry in drug design strongly suggest that for any chiral derivative of this scaffold, its stereochemical configuration would be a key factor in its molecular recognition and biological function.

Pharmacophore Modeling and Ligand Design Principles Derived from this compound Scaffolds

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the this compound scaffold, pharmacophore models can be developed based on a series of active analogs to guide the design of new, more potent, and selective compounds.

A typical pharmacophore model for a this compound analog might include:

A hydrogen bond acceptor: The methoxy group on the phenyl ring or one of the nitrogen atoms of the pyrazole ring.

A hydrophobic/aromatic feature: The phenyl ring and the pyrazole ring itself.

A hydrogen bond donor: If the pyrazole N1 position is unsubstituted.

Quantitative structure-activity relationship (QSAR) studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can further refine these models by correlating the 3D properties of molecules with their biological activities. Such studies on pyrazole derivatives have often highlighted the importance of steric and electrostatic fields in determining inhibitory potency.

Ligand design principles derived from these models for the this compound scaffold would likely focus on:

Optimizing interactions with the target: By modifying substituents to enhance hydrogen bonding, hydrophobic interactions, or π-π stacking.

Improving selectivity: By designing molecules that fit the unique topology of the target's binding site while clashing with the binding sites of off-target proteins.

Modulating physicochemical properties: To improve drug-like characteristics such as solubility and membrane permeability.

Scaffold Hopping and Bioisosteric Replacement Strategies for this compound Derivatives

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the desired biological activity. These approaches are highly relevant to the development of analogs based on the this compound scaffold.

Scaffold Hopping involves replacing the central pyrazole core with a different heterocyclic system that maintains a similar spatial arrangement of the key pharmacophoric features. This can lead to the discovery of new intellectual property, improved pharmacokinetic profiles, and potentially different off-target effects. For the this compound scaffold, potential scaffold hops could include other five-membered heterocycles like isoxazole, thiazole, or imidazole (B134444), or even six-membered rings like pyridine, as long as the critical phenyl and other substituents can be appropriately positioned.

Bioisosteric Replacement focuses on substituting a specific functional group or substituent with another that has similar physical or chemical properties, leading to a comparable biological response. This strategy is often used to fine-tune the properties of a lead compound. For this compound derivatives, several bioisosteric replacements could be envisioned:

The following table provides examples of potential bioisosteric replacements for different moieties of the this compound scaffold.

Original MoietyPotential Bioisostere(s)Rationale for Replacement
4'-Methoxy group-OH, -NH2, -F, -Cl, -CH3To modulate hydrogen bonding capacity, lipophilicity, and metabolic stability.
4-Methyl group-Cl, -CF3, -ethylTo alter steric bulk and electronic properties.
Phenyl ringThiophene, Pyridine, FuranTo modify aromaticity, polarity, and potential for hydrogen bonding, potentially improving solubility and pharmacokinetic properties.
Pyrazole coreIsoxazole, Triazole, ImidazoleAs part of a scaffold hopping strategy to explore new chemical space and intellectual property.

By employing these strategies, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop novel drug candidates with optimized therapeutic potential.

Biological Activity and Molecular Mechanisms of Action of 3 4 Methoxyphenyl 4 Methylpyrazole Pre Clinical, Non Human Focus

Investigation of Enzyme Inhibition and Activation Potency

No studies were identified that investigated the enzyme inhibition or activation potency of 3-(4'-Methoxyphenyl)-4-methylpyrazole.

Identification of Specific Enzyme Targets and Kinetic Characterization

There is no available data identifying specific enzyme targets for this compound, nor are there any reports on its kinetic characterization.

Allosteric Modulation Studies of Enzyme Function

No research could be found on the potential allosteric modulation of enzyme function by this compound.

Receptor Binding and Modulation Studies

No information is available in the public domain regarding the receptor binding profile or modulatory effects of this compound.

Ligand-Receptor Interaction Profiling and Specificity

There are no published studies on the ligand-receptor interaction or binding specificity of this compound.

Characterization of Agonist, Antagonist, and Inverse Agonist Activity

No data exists characterizing any potential agonist, antagonist, or inverse agonist activity of this compound at any receptor.

Cellular Pathway Modulation and Signal Transduction Interventions

No research has been published detailing the effects of this compound on cellular pathways or its intervention in signal transduction processes.

Effects on Gene Expression and Protein Synthesis

No information is currently available in published literature regarding the effects of this compound on gene expression or protein synthesis in any preclinical model system.

Regulation of Cellular Signaling Cascades

There are no publicly accessible studies that have investigated the impact of this compound on any cellular signaling cascades.

In Vitro Biological Activity Screening in Cell-Based Assays and Organoid Models

A thorough review of scientific databases did not yield any studies reporting the in vitro biological activity of this compound in cell-based assays or organoid models.

Mechanistic In Vivo Studies in Animal Models

No in vivo studies in animal models for this compound have been published in the accessible scientific literature. Consequently, there is no information on its preclinical efficacy, pharmacodynamics, or metabolic pathways.

Preclinical Efficacy Assessment in Disease Models (e.g., Inflammatory, Oncological, Neurological)

There is no available data on the preclinical efficacy of this compound in any animal models of disease.

Pharmacodynamic Endpoints and Target Engagement in Animal Systems

Information regarding the pharmacodynamic endpoints or target engagement of this compound in animal systems is not available in the public domain.

Metabolism and Excretion Pathways of this compound in Animal Models

No studies detailing the metabolism or excretion pathways of this compound in any animal models have been found in the course of this review.

Advanced Analytical Methodologies for 3 4 Methoxyphenyl 4 Methylpyrazole

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatographic methods are essential for separating 3-(4'-Methoxyphenyl)-4-methylpyrazole from impurities, starting materials, and potential isomers, as well as for its quantification. The choice of technique depends on the compound's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound due to its high resolution and sensitivity. A reversed-phase HPLC method is typically developed, as the compound possesses moderate polarity.

Method development involves a systematic approach to optimizing separation conditions. sigmaaldrich.com The process begins with selecting a suitable stationary phase, commonly a C18 column, which provides good retention for aromatic compounds. chromatographyonline.com The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727), is optimized to achieve adequate retention and resolution. chromatographyonline.comamazonaws.com A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, is often employed to separate compounds with a range of polarities effectively. sigmaaldrich.comchromatographyonline.com Detection is commonly performed using a UV detector set at the maximum absorbance wavelength (λmax) of the methoxyphenyl-pyrazole chromophore. chromatographyonline.com

Validation of the developed HPLC method is crucial to ensure its reliability. This process includes demonstrating specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.7
Mobile Phase B Acetonitrile
Gradient Program Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax of the compound)
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net Due to the relatively low volatility of this compound, direct analysis by GC can be challenging and may require high inlet temperatures that could lead to thermal degradation.

To overcome this limitation, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. A common derivatization strategy for compounds with active hydrogens, such as the N-H group in the pyrazole (B372694) ring, is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility.

The resulting TMS derivative can then be readily analyzed on a standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms). A temperature-programmed analysis, where the column temperature is gradually increased, allows for the efficient separation of the derivative from any impurities or side-products. researchgate.net A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, offering several advantages. omicsonline.orgchromatographyonline.com Utilizing a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase results in low viscosity and high diffusivity, which allows for faster separations and reduced back pressure compared to HPLC. chromatographyonline.com

SFC is particularly adept at separating isomers and structurally similar compounds. omicsonline.orgresearchgate.net This makes it an ideal technique for assessing the purity of this compound, especially for resolving it from any potential regioisomers that may have formed during synthesis (e.g., 5-(4'-Methoxyphenyl)-4-methylpyrazole). Chiral stationary phases can also be used in SFC to separate enantiomers if a chiral center is present in a related derivative. chromatographyonline.commdpi.com The addition of a small percentage of an organic modifier, such as methanol or ethanol, to the CO2 mobile phase is common to enhance selectivity and improve peak shape. chromatographyonline.commdpi.com

Spectroscopic Techniques for Structural Elucidation and Detailed Analysis

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound. taylorandfrancis.comhyphadiscovery.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structure Confirmation

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the pyrazole ring proton, the aromatic protons of the methoxyphenyl group, the methyl protons on the pyrazole ring, and the methoxy (B1213986) group protons. The aromatic protons would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Signals would be observed for the carbons of the pyrazole ring, the substituted benzene ring, the methyl group, and the methoxy group. The chemical shifts of the pyrazole C3, C4, and C5 carbons are particularly diagnostic for confirming the substitution pattern. mdpi.comresearchgate.net

2D-NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish connectivity within proton networks, such as the aromatic protons on the methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing long-range (2-3 bond) correlations between protons and carbons. nih.gov This experiment would show correlations between the methoxy protons and the aromatic carbon they are attached to, and crucially, between the pyrazole ring protons/methyl protons and the carbons of the pyrazole ring, confirming the substitution pattern. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which can help confirm the regiochemistry, for instance, by observing a correlation between the pyrazole C5-H and the ortho-protons of the methoxyphenyl ring. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *

Position¹H NMR (ppm, Multiplicity)¹³C NMR (ppm)
Pyrazole C5-H~7.5 (s)~135
Pyrazole C4-CH₃~2.2 (s)~10
Aromatic H-2', H-6'~7.7 (d)~128
Aromatic H-3', H-5'~7.0 (d)~114
Methoxy O-CH₃~3.8 (s)~55
Pyrazole C3-~150
Pyrazole C4-~115
Aromatic C-1'-~125
Aromatic C-4'-~160

\Predicted values are based on typical chemical shifts for substituted pyrazole and anisole (B1667542) moieties and should be confirmed experimentally. Solvent: CDCl₃.*

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, typically the protonated molecule [M+H]⁺ in electrospray ionization (ESI) mode. mdpi.com This accurate mass measurement allows for the determination of the elemental formula of the compound, providing strong confirmatory evidence of its identity. rsc.org

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments can be performed. In an MS/MS experiment, the parent ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide information about the molecule's structure. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a methyl radical (•CH₃) from the methoxy group or cleavage of the bond between the two aromatic rings. Analyzing these fragmentation pathways helps to confirm the connectivity of the different structural components. nih.gov

Table 3: HRMS Data for this compound

IonFormulaCalculated Exact Mass
[M+H]⁺C₁₁H₁₃N₂O⁺189.10224
[M-CH₃]⁺C₁₀H₁₀N₂O⁺174.07876
[C₇H₇O]⁺C₇H₇O⁺107.04914

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Specific IR and Raman spectral data, including characteristic vibrational frequencies and assignments for this compound, have not been reported in the available scientific literature. While general vibrational modes for pyrazole, methyl, and methoxyphenyl groups can be predicted, detailed research findings and data tables for this specific compound are unavailable.

UV-Visible Spectroscopy for Quantitative Analysis in Solution

No published studies detailing the UV-Visible absorption spectrum, including absorption maxima (λmax) and molar absorptivity coefficients for this compound in various solvents, were found. This information is essential for developing quantitative analysis methods and is not available.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

A search for crystallographic data did not yield any results for the single crystal or powder X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and molecular geometry in the solid state is not available.

Hyphenated Techniques for Complex Matrix Analysis (e.g., LC-MS/MS, GC-MS, LC-NMR)

There is no specific information available on the analysis of this compound using hyphenated techniques. Methodological details such as chromatographic conditions, mass spectrometric fragmentation patterns, or NMR data from coupled systems for this compound in any matrix have not been documented in the reviewed literature.

Potential Applications and Industrial Relevance of 3 4 Methoxyphenyl 4 Methylpyrazole

Preclinical Drug Discovery and Lead Optimization Research

The pyrazole (B372694) nucleus is a privileged scaffold in drug discovery, with numerous derivatives being investigated for a wide range of therapeutic applications. While specific preclinical data for 3-(4'-Methoxyphenyl)-4-methylpyrazole is not extensively documented in publicly available literature, the known biological activities of structurally similar compounds allow for informed extrapolation of its potential.

Derivatives of pyrazole are well-established as pharmacologically active agents. For instance, the simple 4-methylpyrazole (B1673528), also known as fomepizole, is an FDA-approved drug used as an antidote for methanol (B129727) and ethylene (B1197577) glycol poisoning. google.comnewdrugapprovals.orgwikipedia.org It functions as a competitive inhibitor of alcohol dehydrogenase. nih.govmhmedical.com This highlights the potential of the 4-methylpyrazole core in modulating enzyme activity.

Furthermore, pyrazole derivatives featuring substituted phenyl rings, such as the 4-methoxyphenyl (B3050149) group, have been the subject of extensive research in lead optimization for various therapeutic targets. Studies on 1,3-disubstituted pyrazole moieties have demonstrated significant anti-inflammatory activities, comparable to established drugs like celecoxib. nih.gov A series of novel pyrazole derivatives have also been synthesized and evaluated for their potential as ROS receptor tyrosine kinase inhibitors. griffith.edu.au The presence of the methoxyphenyl group is often explored for its ability to enhance biological activity.

In the realm of oncology, pyrazole derivatives have shown promise as anticancer agents. Researchers have synthesized and tested various substituted pyrazoles that exhibit cytotoxic activity against different cancer cell lines. nih.gov The design of these compounds often involves modifying the substituents on the pyrazole and phenyl rings to optimize potency and selectivity. For example, pyrazoline derivatives, which are closely related to pyrazoles, containing a 4-methoxyphenyl group have been investigated as potential anti-breast cancer agents. pensoft.net

The following table summarizes the observed biological activities of various pyrazole derivatives, suggesting potential research avenues for this compound.

Pyrazole Derivative Class Therapeutic Area Observed Biological Activity
4-Methylpyrazole (Fomepizole)ToxicologyAlcohol dehydrogenase inhibitor nih.govmhmedical.com
1,3-Disubstituted PyrazolesAnti-inflammatoryProstaglandin inhibition nih.gov
4-(Pyridin-4-yl)-phenyl-1H-pyrazolesOncologyROS receptor tyrosine kinase inhibition griffith.edu.au
Substituted Pyrazole DerivativesOncologyCytotoxic activity against various cancer cell lines nih.gov
Pyrazoline-benzenesulfonamidesOncologyAnti-breast cancer activity pensoft.net

These findings underscore the potential of this compound as a scaffold for the development of new therapeutic agents. Further synthesis and screening of this compound and its close analogs are warranted to fully elucidate its pharmacological profile.

Agrochemical and Crop Protection Research and Development

The pyrazole ring is a common feature in a number of commercially successful agrochemicals, including herbicides, insecticides, and fungicides. This suggests that this compound could also possess properties beneficial for crop protection.

The herbicidal activity of pyrazole derivatives has been a significant area of research. For instance, novel pyrazole derivatives containing phenylpyridine moieties have been synthesized and shown to possess herbicidal activity. mdpi.com The development of environmentally friendly protocols for the synthesis of pyrazole derivatives is also an active area of research, reflecting the importance of this class of compounds in agriculture. eurekaselect.comresearchgate.net The diverse biological activities of pyrazole derivatives make them attractive candidates for the development of new agrochemicals. researchgate.net

Material Science Applications (e.g., Ligands in Catalysis, Fluorescent Probes, Optical Materials)

In the field of material science, pyrazole derivatives are valued for their coordination chemistry and photophysical properties.

Ligands in Catalysis: The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making pyrazole-containing molecules effective ligands in catalysis. The use of pyrazole-based ligands has been shown to significantly enhance the catalytic activity of titanium isopropoxide for the polymerization of L-lactide. scispace.com Synthesis of new pyrazole-based tripodal ligands has led to the development of copper(II) complexes that exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. researchgate.netarabjchem.org The steric and electronic properties of the substituents on the pyrazole ring, such as the 4-methyl and 3-(4'-methoxyphenyl) groups, can be tuned to modulate the catalytic activity and selectivity of the resulting metal complexes.

Fluorescent Probes: Pyrazole derivatives have emerged as versatile platforms for the design of fluorescent sensors for the detection of various analytes. Their inherent fluorescence can be modulated by the introduction of different functional groups and their interaction with target molecules. nih.gov For example, pyrazole-based "turn on" fluorescent sensors have been developed for the selective detection of metal ions such as Zn2+, Cd2+, Fe3+, and Fe2+. rsc.orgsemanticscholar.org Coumarin-pyrazole-based probes have also been designed for the highly selective and sensitive detection of phosgene. rsc.org The synthesis of pyrazole-based fluorescent probes for detecting mercury ions (Hg2+) in water has also been reported. researchgate.net The 4-methoxyphenyl group in this compound could potentially enhance the fluorescence properties of the molecule, making it a candidate for development as a fluorescent probe.

The table below highlights some examples of pyrazole-based fluorescent probes and their applications.

Probe Type Target Analyte Detection Principle
Pyrazoline and Pyrazole-basedZn2+/Cd2+, Fe3+/Fe2+Fluorescence "turn on" rsc.orgsemanticscholar.org
Coumarin-pyrazole-basedPhosgeneFluorescence detection rsc.org
Pyrazole-rhodamine-basedHg2+Colorimetric and fluorescent detection researchgate.net

Environmental Monitoring and Detection Methodologies for Compound Traces

For instance, a rapid method for the determination of 4-methylpyrazole (fomepizole) in plasma has been developed using solid-phase extraction followed by high-performance liquid chromatography (HPLC) with UV detection. nih.gov A gas chromatographic method has also been established for the determination of 4-methylpyrazole in blood and tissue samples. nih.gov These analytical techniques could serve as a starting point for developing methods to detect and quantify traces of this compound in environmental samples.

General analytical methods for the detection of organic pollutants in water and soil, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), would likely be applicable after appropriate sample preparation steps like solid-phase extraction or liquid-liquid extraction. env.go.jp The development of such methods is crucial for assessing the environmental fate and potential impact of this compound. The increasing focus on green chemistry in the synthesis of pyrazole derivatives also points to a growing awareness of the environmental aspects of these compounds. eurekaselect.comresearchgate.net

Challenges and Future Research Directions for 3 4 Methoxyphenyl 4 Methylpyrazole

Addressing Synthetic Efficiency, Atom Economy, and Scalability

A primary challenge in the development of pyrazole-based compounds for broader applications lies in the efficiency and practicality of their synthesis. Traditional methods for creating pyrazole (B372694) derivatives can be inefficient, generating significant chemical waste. nih.gov Future research must prioritize the development of synthetic routes for 3-(4'-Methoxyphenyl)-4-methylpyrazole that are not only high-yielding but also adhere to the principles of green chemistry, particularly atom economy. primescholars.comjocpr.com

Atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.gov Many conventional syntheses, such as those involving Wittig reactions or certain condensation reactions, exhibit poor atom economy, generating stoichiometric amounts of byproducts that must be managed as waste. primescholars.com For the synthesis of this compound, future efforts should focus on addition-type reactions, such as [3+2] cycloadditions, which are inherently more atom-economical. primescholars.com

Furthermore, scalability is a critical factor for the practical application of any compound. A synthetic process that is effective on a laboratory scale may not be viable for industrial production. researchgate.net Research is needed to develop scalable processes for this compound that are robust, safe, and cost-effective. This includes moving away from hazardous reagents and exploring continuous flow chemistry, which can offer better control over reaction conditions and improve safety and scalability. researchgate.net

Table 1: Comparison of Synthetic Strategies for Pyrazole Derivatives

Strategy Advantages Challenges for Scalability & Atom Economy
Classical Condensation (e.g., Knorr) Well-established, versatile Often requires harsh conditions, may produce multiple isomers, moderate atom economy.
[3+2] Cycloaddition High atom economy, good regioselectivity May require specialized precursors (e.g., diazo compounds), catalyst cost.
Microwave-Assisted Synthesis Rapid reaction times, improved yields Specialized equipment needed, potential for localized overheating on a large scale. mdpi.com

| Ultrasonic Irradiation | Energy efficient, reduced reaction times | Scalability can be difficult, requires specific equipment. researchgate.net |

Overcoming Selectivity Challenges in Molecular Interactions and Biological Targeting

The therapeutic potential of pyrazole derivatives is often linked to their ability to interact with specific biological targets, such as enzymes or receptors. A significant challenge is achieving high selectivity, as off-target interactions can lead to undesirable side effects. For this compound, the methoxyphenyl and methyl groups are key determinants of its binding profile.

Future research must focus on elucidating the structure-activity relationship (SAR) to understand how these substituents influence target binding and selectivity. nih.gov For instance, related methoxyphenyl pyrazole derivatives have been investigated as dual inhibitors of kinases like EGFR and VEGFR-2. nih.gov A key challenge is to fine-tune the molecular structure to achieve selective inhibition of one target over another, which is crucial for developing safer and more effective therapeutic agents. This requires a deep understanding of the target's binding site topology and the compound's conformational preferences.

Advanced screening techniques and biochemical assays will be essential to map the interaction profile of this compound against a panel of related biological targets. This will help identify not only its primary mechanism of action but also any potential off-target activities that need to be addressed through medicinal chemistry optimization.

Integration of Advanced Computational and Experimental Approaches for Discovery

The synergy between computational modeling and experimental validation is a powerful tool in modern drug discovery. researchgate.netnih.gov For this compound, integrating these approaches can accelerate the pace of research and provide deeper insights into its chemical and biological properties.

Computational methods such as Density Functional Theory (DFT) can predict the compound's molecular structure, reactivity, and spectroscopic properties, which can then be confirmed experimentally. researchgate.net Molecular docking simulations can be used to predict how this compound might bind to various protein targets, helping to prioritize experimental testing and guide the design of more potent and selective analogues. nih.govdovepress.com These in silico studies can significantly reduce the time and cost associated with traditional trial-and-error screening.

The future direction involves creating a continuous feedback loop where computational predictions are tested experimentally, and the experimental results are used to refine the computational models. mdpi.com This integrated approach will be crucial for understanding the compound's mechanism of action at a molecular level and for rationally designing second-generation compounds with improved properties.

Table 2: Computational and Experimental Synergy

Approach Application for this compound Expected Outcome
DFT Calculations Predict optimized geometry, electronic properties, and vibrational frequencies. researchgate.net Understanding of molecular stability and reactivity.
Molecular Docking Predict binding modes and affinities with biological targets (e.g., kinases, enzymes). nih.gov Hypothesis generation for biological activity and selectivity.
NMR Spectroscopy Experimentally determine the chemical structure and conformation. researchgate.net Validation of computational models and structural confirmation.

| X-ray Crystallography | Determine the precise 3D structure of the compound or its complex with a target. nih.gov | Definitive structural information for rational drug design. |

Exploration of Novel Biological Activities and Untapped Target Spaces

While the pyrazole scaffold is known for a wide range of biological activities—including anti-inflammatory, anticancer, antibacterial, and antiviral properties—the specific activity profile of this compound remains largely unexplored. nih.govnih.gov A significant future direction is to conduct broad biological screening to uncover its full therapeutic potential.

This exploration should not be limited to known pyrazole activities. The unique substitution pattern of this compound may confer novel bioactivities. High-throughput screening against diverse panels of cell lines, pathogens, and enzymes could reveal unexpected therapeutic opportunities. pjoes.com For example, investigating its effects on neurological pathways, metabolic disorders, or as an agrochemical could open up entirely new avenues of research and application. mdpi.com

Identifying novel activities also involves exploring untapped target spaces. Many diseases still lack effective treatments, and new molecular targets are continually being identified. Testing this compound against these emerging targets could lead to first-in-class therapeutic agents.

Development of Sustainable and Green Chemistry Initiatives for Pyrazole Derivatives

The chemical industry is increasingly under pressure to adopt more sustainable and environmentally friendly practices. nih.govbenthamdirect.com The synthesis of pyrazole derivatives, including this compound, must evolve to align with the principles of green chemistry. researchgate.netnih.gov

Future research should focus on several key areas:

Green Solvents: Replacing hazardous and volatile organic solvents with greener alternatives like water, ethanol, or supercritical fluids. nih.gov

Catalysis: Developing and utilizing recyclable catalysts, including heterogeneous catalysts or biocatalysts, to improve reaction efficiency and reduce waste. researchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasonic-assisted synthesis to reduce reaction times and energy consumption. mdpi.comresearchgate.net

Renewable Feedstocks: Investigating the use of starting materials derived from renewable biomass rather than petrochemical sources. benthamdirect.com

By embedding these green chemistry principles into the synthesis and development of this compound, the environmental impact can be significantly minimized, ensuring that its potential benefits are not overshadowed by an unsustainable production process. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.